molecular formula C12H17NO2 B13615766 2-Amino-4-methyl-4-phenylpentanoic acid

2-Amino-4-methyl-4-phenylpentanoic acid

Cat. No.: B13615766
M. Wt: 207.27 g/mol
InChI Key: ZQEAZBAUXRRNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-4-phenylpentanoic acid is a branched-chain amino acid derivative with a molecular weight of 207.27 g/mol and the molecular formula C12H17NO2 . The compound is characterized by a phenyl group and a methyl substituent at the C4 position of its pentanoic acid backbone . Its (2S)-stereospecific configuration is critical for its structural interactions in research settings . In scientific research, this amino acid analog serves as a valuable building block with applications across multiple disciplines. It is used in chemistry as a precursor for the synthesis of more complex organic molecules and in biology for studying potential roles in metabolic pathways and enzyme interactions . Its mechanism of action involves interactions with specific molecular targets and pathways, often acting as a substrate for enzymes involved in amino acid metabolism, which leads to the production of various metabolites . The synthesis typically involves multi-step organic reactions to construct the pentanoic acid backbone, followed by regioselective introduction of the amino, methyl, and phenyl groups . Common methods include Friedel-Crafts alkylation for introducing the methyl group and catalytic amination for introducing the amino group . For research purposes requiring high enantiomeric purity, asymmetric synthesis using chiral catalysts or enzymatic resolution techniques are recommended . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-4-methyl-4-phenylpentanoic acid

InChI

InChI=1S/C12H17NO2/c1-12(2,8-10(13)11(14)15)9-6-4-3-5-7-9/h3-7,10H,8,13H2,1-2H3,(H,14,15)

InChI Key

ZQEAZBAUXRRNBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C(=O)O)N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis typically involves constructing the pentanoic acid backbone followed by the regioselective introduction of the amino, methyl, and phenyl groups. Multi-step organic reactions are employed, often starting from phenylacetic acid derivatives or suitable aldehydes and ketones, which are elaborated through condensation, alkylation, and amination steps.

Key Reaction Types

  • Alkylation: Introduction of the methyl group at the C4 position is commonly achieved via Friedel-Crafts alkylation or nucleophilic substitution on an appropriate precursor such as 4-methyl-2-phenylpentanoic acid derivatives.
  • Amination: The amino group at C2 is introduced through amination reactions, often via catalytic hydrogenation of keto precursors or direct amination of alcohol intermediates.
  • Phenyl Group Incorporation: The phenyl substituent at C4 is generally introduced early in the synthesis, often through the use of phenylacetic acid or benzaldehyde derivatives.

Representative Synthetic Route

A typical synthetic route may proceed as follows:

  • Preparation of 4-Methyl-2-phenylpentanoic acid:
    This intermediate is synthesized via Friedel-Crafts alkylation of 2-phenylpentanoic acid with methyl chloride in the presence of aluminum chloride as a Lewis acid catalyst under anhydrous conditions. Temperature control is critical to avoid side reactions. Industrially, continuous flow methods and catalytic systems optimize yield and purity.

  • Amination to Form this compound:
    The carboxylic acid intermediate undergoes amination, which can be achieved by catalytic hydrogenation of the corresponding keto acid or by direct amination of an alcohol precursor using ammonia and a ruthenium-based catalyst under high pressure and temperature conditions (e.g., 170 °C, 48 h in an autoclave).

  • Formation of Hydrochloride Salt (Optional):
    To improve stability and solubility for research applications, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Detailed Preparation Methodologies

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Outcome/Yield Reference
1 Friedel-Crafts Alkylation 2-Phenylpentanoic acid Methyl chloride, AlCl3, anhydrous, controlled temp 4-Methyl-2-phenylpentanoic acid; moderate to high yield
2 Catalytic Amination 4-Methyl-2-phenylpentanoic acid or keto analog Ru-pincer complex catalyst, ammonia, tert-Amyl alcohol, 170 °C, 48 h, autoclave This compound; ~60-70% yield
3 Salt Formation Free amino acid Hydrochloric acid This compound hydrochloride salt

Analytical and Purification Techniques

Industrial Considerations and Scale-Up

  • Industrial synthesis leverages continuous flow reactors and automated control systems to optimize reaction parameters, improve yield, and reduce impurities.
  • Catalytic systems such as ruthenium-based complexes enable direct amination under relatively mild conditions, enhancing sustainability.
  • Formation of hydrochloride salts improves handling and storage for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Aspect Description Advantages Challenges
Friedel-Crafts Alkylation Methylation of 2-phenylpentanoic acid with methyl chloride and AlCl3 Established method, good yields Requires strict anhydrous conditions; side reactions possible
Catalytic Amination Direct amination using Ru-pincer catalyst and ammonia under high pressure High selectivity, direct amination Requires high pressure, specialized catalyst
Hydrochloride Salt Formation Reaction of free amino acid with HCl Improves solubility and stability Additional purification step

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-4-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-methyl-4-phenylpentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The exact pathways and targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, functional groups, and physicochemical properties. Below is a comparative analysis based on molecular features and available research:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reported Uses/Properties
2-Amino-4-methyl-4-phenylpentanoic acid C₁₂H₁₇NO₂ 207.27 Phenyl (C4), methyl (C4), amino (C2) Research applications
2-Amino-2-methyl-4-pentenoic acid C₇H₁₁NO₂ 157.17 Double bond (C4), methyl (C2) R&D use; no drug/household use
2-Aminomethyl-4-methyl-pentanoic acid C₇H₁₅NO₂ 145.20 Aminomethyl (C2), methyl (C4) Synthetic building block
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid C₆H₁₃NO₃ 163.17 Hydroxyl (C3), methyl (C4) Laboratory research
2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid C₁₃H₁₈NO₅S 309.35 Sulfonyl-amino-methoxyphenyl (C2), methyl (C4) Potential enzyme inhibition

Key Differences and Implications

Hydrophobicity and Binding Affinity: The phenyl group in this compound enhances lipophilicity compared to non-aromatic analogs like 2-amino-2-methyl-4-pentenoic acid. This property may improve blood-brain barrier penetration or receptor binding in drug design .

Stereochemical Influence :

  • The (2S)-configuration of the target compound contrasts with the (2R,3R)-stereochemistry of the hydroxylated analog (). Such differences can drastically alter biological activity, as seen in enantiomer-specific drug efficacy .

Functional Group Diversity: The hydroxyl group in (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid increases solubility in aqueous environments, whereas the phenyl group in the target compound favors organic solvents .

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-4-methyl-4-phenylpentanoic acid with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution techniques (e.g., lipase-mediated kinetic resolution) are effective for achieving high enantiomeric purity. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) can verify purity by separating (2S)- and (2R)-enantiomers. For structural validation, compare retention times with standards and confirm using optical rotation measurements .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm backbone connectivity and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C12_{12}H17_{17}NO2_2, MW 207.27 g/mol).
  • X-ray Crystallography : Resolve 3D structure and compare with the standard SDF/MOL file (SMILES: CC(C)(CC(N)C(O)=O)c1ccccc1, InChIKey: ZQEAZBAUXRRNBW-JTQLQIEISA-N) .
  • 3D Visualization Tools : Use interactive software (e.g., PyMOL) to overlay experimental and theoretical models for steric/electronic alignment .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Derivatize the compound with a fluorescent tag (e.g., dansyl chloride) and employ reverse-phase HPLC coupled with UV/Vis or fluorescence detection. For trace analysis, LC-MS/MS using a C18 column and electrospray ionization (ESI) in positive ion mode provides high sensitivity. Validate the method with spiked samples and internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Purity Control : Ensure enantiomeric purity (>99%) via chiral chromatography, as impurities in racemic mixtures may skew activity .
  • Assay Standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. CHO-K1) and control for variables (pH, temperature, serum content).
  • Comparative Studies : Benchmark against structural analogs (e.g., 2-Amino-2-(4-methylphenyl)propanoic acid) to identify pharmacophore contributions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile dose-response discrepancies .

Q. What experimental strategies are effective for studying the metabolic fate of this compound in mammalian systems?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize 13C^{13}C- or 15N^{15}N-labeled analogs and track metabolic pathways via LC-MS or NMR.
  • Enzyme Inhibition Assays : Incubate with liver microsomes and inhibitors (e.g., ketoconazole for CYP3A4) to identify phase I/II metabolism routes.
  • Metabolite Profiling : Use high-resolution orbitrap MS to detect hydroxylated or conjugated metabolites. Compare fragmentation patterns with databases (e.g., HMDB) .

Q. How can computational modeling improve the design of derivatives targeting specific enzyme interactions?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., aminotransferases). Focus on the phenyl and methyl groups’ steric effects.
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding (e.g., between the carboxylate group and active-site residues).
  • QSAR Studies : Train models on analogs (e.g., 4-methylphenylalanine derivatives) to predict activity cliffs .

Key Data for this compound

PropertyValue/DescriptorSource
Molecular FormulaC12_{12}H17_{17}NO2_2
Molecular Weight207.27 g/mol
SMILESCC(C)(CC(N)C(O)=O)c1ccccc1
InChIKeyZQEAZBAUXRRNBW-JTQLQIEISA-N
Rotatable Bonds4
Aromatic Rings1 (benzene)
Chiral Centers2 (C2 and C4)

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